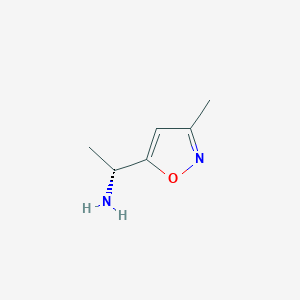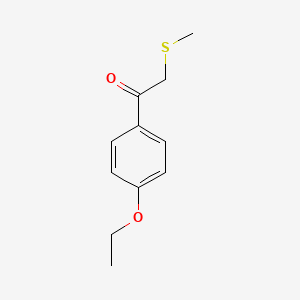![molecular formula C6H7BF5K B15312218 Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {6,6-difluorobicyclo[310]hexan-1-yl}trifluoroboranuide is a chemical compound known for its unique structure and properties It is a potassium salt of a trifluoroborate ester, characterized by the presence of a bicyclic hexane ring with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide typically involves the reaction of a suitable bicyclic hexane precursor with a trifluoroborate reagent. The reaction conditions often include the use of a base such as potassium carbonate or potassium hydroxide to facilitate the formation of the potassium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling and polymerization processes.
Wirkmechanismus
The mechanism by which potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bicyclic hexane ring provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity by altering the electronic properties of the molecule.
Vergleich Mit ähnlichen Verbindungen
Potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {6,6-difluorobicyclo[3.1.0]hexan-3-yl}trifluoroboranuide: This compound has a similar structure but differs in the position of the trifluoroborate group, leading to different reactivity and applications.
Potassium {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methyltrifluoroboranuide:
The uniqueness of potassium {6,6-difluorobicyclo[3.1.0]hexan-1-yl}trifluoroboranuide lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C6H7BF5K |
|---|---|
Molekulargewicht |
224.02 g/mol |
IUPAC-Name |
potassium;(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)4-2-1-3-5(4,6)7(10,11)12;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
XSFXAAYIAKPNHP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CCCC1C2(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




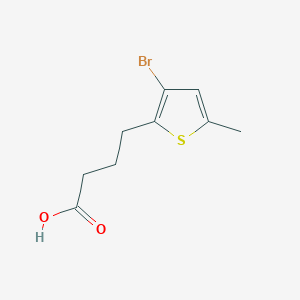
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
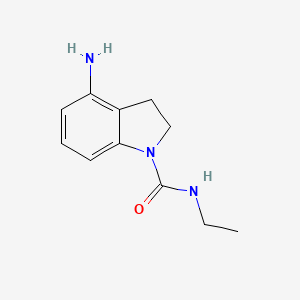
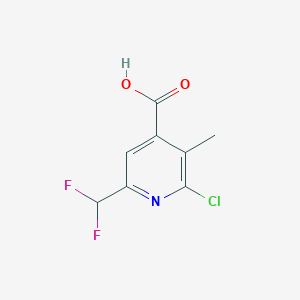


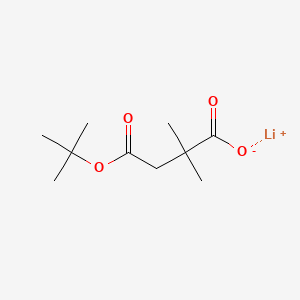

![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
